molecular formula C21H21N3O6 B11132054 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

Cat. No.: B11132054
M. Wt: 411.4 g/mol
InChI Key: MUMHHZVJALXKCN-UHFFFAOYSA-N
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Description

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is known for its diverse biological activities, and a methoxyphenyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step often involves the condensation of 7,8-dimethoxyphthalic anhydride with hydrazine to form the phthalazinone core.

    Acylation Reaction: The phthalazinone core is then acylated with 2-(4-methoxyphenyl)-2-oxoethyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, compounds with phthalazinone cores have shown potential as enzyme inhibitors, particularly targeting kinases and phosphodiesterases. This makes them interesting candidates for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone core can inhibit enzyme activity by binding to the active site, while the methoxyphenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds like 2-(7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl)acetamide share a similar core structure but differ in their side chains.

    Methoxyphenyl Derivatives: Compounds such as 4-methoxyphenylacetic acid have similar aromatic groups but lack the phthalazinone core.

Uniqueness

What sets 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide apart is the combination of the phthalazinone core and the methoxyphenyl group, which together confer unique chemical and biological properties. This dual functionality can lead to enhanced activity and specificity in various applications.

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

InChI

InChI=1S/C21H21N3O6/c1-28-15-7-4-13(5-8-15)16(25)11-22-18(26)12-24-21(27)19-14(10-23-24)6-9-17(29-2)20(19)30-3/h4-10H,11-12H2,1-3H3,(H,22,26)

InChI Key

MUMHHZVJALXKCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC(=O)CN2C(=O)C3=C(C=CC(=C3OC)OC)C=N2

Origin of Product

United States

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